molecular formula C31H43NO10 B15087151 Norbuprenorphine 3-glucuronide CAS No. 469887-29-4

Norbuprenorphine 3-glucuronide

Cat. No.: B15087151
CAS No.: 469887-29-4
M. Wt: 589.7 g/mol
InChI Key: OOLGGESLZHGXGC-TXYLTYGDSA-N
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Description

Norbuprenorphine glucuronide solution is a certified reference material used in various analytical applications. It is a metabolite of buprenorphine, a semi-synthetic opioid analgesic. This compound is typically used in liquid chromatography and mass spectrometry for the quantification of buprenorphine and its metabolites in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norbuprenorphine glucuronide involves the glucuronidation of norbuprenorphine. This process typically requires the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronidation agent, in the presence of glucuronosyltransferase enzymes. The reaction is carried out under controlled conditions to ensure the formation of the glucuronide conjugate .

Industrial Production Methods: Industrial production of norbuprenorphine glucuronide involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using bioreactors to facilitate the enzymatic reactions. The product is then purified using chromatographic techniques to obtain the certified reference material .

Chemical Reactions Analysis

Types of Reactions: Norbuprenorphine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Norbuprenorphine glucuronide is widely used in scientific research, particularly in the fields of toxicology, pharmacokinetics, and forensic analysis. Its applications include:

Mechanism of Action

Norbuprenorphine glucuronide exerts its effects through its interaction with opioid receptors. It is a metabolite of buprenorphine, which acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. Norbuprenorphine glucuronide itself has been found to have affinity for kappa-opioid receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Norbuprenorphine glucuronide is unique due to its specific role as a metabolite of buprenorphine, providing valuable insights into the metabolism and excretion of this opioid. Its stability and specificity make it an essential reference material in various analytical applications .

Properties

CAS No.

469887-29-4

Molecular Formula

C31H43NO10

Molecular Weight

589.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C31H43NO10/c1-27(2,3)28(4,38)16-13-29-8-9-31(16,39-5)26-30(29)10-11-32-17(29)12-14-6-7-15(22(42-26)18(14)30)40-25-21(35)19(33)20(34)23(41-25)24(36)37/h6-7,16-17,19-21,23,25-26,32-35,38H,8-13H2,1-5H3,(H,36,37)/t16-,17-,19+,20+,21-,23+,25-,26-,28+,29-,30+,31-/m1/s1

InChI Key

OOLGGESLZHGXGC-TXYLTYGDSA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)OC)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)OC)O

Origin of Product

United States

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